molecular formula C29H28F2N6O4 B12421829 Mat2A-IN-1

Mat2A-IN-1

Cat. No.: B12421829
M. Wt: 562.6 g/mol
InChI Key: JDGDQZFQCHISCT-UHFFFAOYSA-N
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Description

Mat2A-IN-1 is a compound that inhibits the enzyme methionine adenosyltransferase 2A (MAT2A). MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), a critical methyl donor involved in various biological methylation reactions. The inhibition of MAT2A has significant implications in cancer research, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mat2A-IN-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include methionine analogs and adenosine derivatives .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Mat2A-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mat2A-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Mat2A-IN-1 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the levels of S-adenosylmethionine (SAM). This inhibition disrupts methylation reactions essential for DNA, RNA, and protein modifications. The molecular targets include various methyltransferases that rely on SAM as a methyl donor. The pathways involved include the methionine salvage pathway and one-carbon metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mat2A-IN-1 is unique due to its high selectivity for MAT2A and its ability to penetrate the blood-brain barrier. This makes it particularly valuable in studying the role of MAT2A in neurological disorders and brain cancers .

Conclusion

This compound is a versatile compound with significant implications in scientific research and potential therapeutic applications. Its ability to inhibit MAT2A and disrupt critical methylation reactions makes it a valuable tool in the study of various biological processes and diseases.

Properties

Molecular Formula

C29H28F2N6O4

Molecular Weight

562.6 g/mol

IUPAC Name

8-[4-(difluoromethoxy)phenyl]-2-ethoxy-6-[2-(2-morpholin-4-ylethyl)indazol-5-yl]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C29H28F2N6O4/c1-2-40-29-32-17-20-16-24(27(38)37(26(20)33-29)22-4-6-23(7-5-22)41-28(30)31)19-3-8-25-21(15-19)18-36(34-25)10-9-35-11-13-39-14-12-35/h3-8,15-18,28H,2,9-14H2,1H3

InChI Key

JDGDQZFQCHISCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=CN(N=C5C=C4)CCN6CCOCC6

Origin of Product

United States

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